molecular formula C4H9NO B1676753 Morpholine CAS No. 110-91-8

Morpholine

Cat. No.: B1676753
CAS No.: 110-91-8
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound with the chemical formula C₄H₉NO . It is a heterocyclic amine that features both amine and ether functional groups. This compound is a colorless liquid with a weak, ammonia-like odor. It is widely used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Morpholine is an organic chemical compound that features both amine and ether functional groups . It is primarily used in industries ranging from petroleum refining to nuclear power generation . This compound is also a common component of organic syntheses of many pharmaceuticals . In the context of pharmaceuticals, this compound derivatives such as amorolfine have been found to inhibit fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes are crucial for the synthesis of ergosterol, a major component of fungal cell membranes .

Mode of Action

The mode of action of this compound-based compounds is largely dependent on the specific derivative and its intended use. For instance, amorolfine, a this compound antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This compound fungicides have protective and systemic activity and a site-specific mode of action that inhibits sterol biosynthesis .

Biochemical Pathways

This compound degradation is primarily carried out by the Mycobacterium genus . The first step of the degradative pathway is cleavage of the C—N bond, leading to the formation of an intermediary amino acid . This is followed by deamination and oxidation of this amino acid into a diacid . Except in the case of thiodiglycolate obtained from thiothis compound degradation, the dicarboxylates are completely mineralized by the bacterial cells .

Pharmacokinetics

It is known that this compound is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism of this compound-based compounds like amorolfine involves the transformation of the compound into various metabolites, including glucuronides . More research is needed to fully understand the ADME properties of this compound and its derivatives.

Result of Action

The result of this compound’s action is largely dependent on its application. In the context of its use as a base in organic synthesis, this compound can facilitate various chemical reactions. When used in fungicides, this compound can inhibit the growth of fungi by disrupting sterol biosynthesis . In the context of its degradation, this compound is transformed into various metabolites that can be further broken down by bacterial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of this compound by Mycobacterium is likely influenced by factors such as temperature, pH, and the presence of other nutrients or substances . Additionally, the efficacy of this compound-based fungicides can be affected by environmental conditions such as humidity and temperature . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced by the dehydration of diethanolamine with concentrated sulfuric acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Morpholine undergoes various chemical reactions typical of secondary amines:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

morpholine
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InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Record name MORPHOLINE
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Related CAS

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1])
Record name Morpholine
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DSSTOX Substance ID

DTXSID2025688
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Molecular Weight

87.12 g/mol
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Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]
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Record name Morpholine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MORPHOLINE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Boiling Point

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F
Record name MORPHOLINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
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Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Morpholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
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URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name MORPHOLINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/120
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Morpholine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0437.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known., Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.
Record name Morpholine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).
Record name Morpholine
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Color/Form

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F].

CAS No.

110-91-8
Record name MORPHOLINE
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Melting Point

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F
Record name MORPHOLINE
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Record name Morpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of morpholine?

A: this compound has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol. []

Q2: Are there any characteristic spectroscopic data points for this compound?

A: Yes, this compound exhibits a characteristic IR absorption for the C-O-C stretching vibration. []

Q3: What is this compound's compatibility with polyamideimide resins?

A: this compound derivatives like N-acetylthis compound, N-formylthis compound, and N-propionylthis compound demonstrate low toxicity and are suitable as solvents in the production of polyamideimide resins. []

Q4: Can this compound be used in the preparation of styrene-butadiene rubber (SSBR)?

A: Yes, this compound derivatives like ethoxyethyl this compound, propoxyethyl this compound, butoxyethyl this compound, and hexoxyethyl this compound can function as modifiers in SSBR preparation. They influence the polymer structure by increasing 1,2-units and decreasing block polystyrene content. []

Q5: How is this compound employed in CO2 capture and conversion?

A: this compound acts as a CO2 capturing agent. Subsequently, using a heterogeneous catalyst like isolated iridium atoms supported over nanodiamond/graphene, the captured CO2 can be converted into N-formylthis compound via N-formylation. This process exhibits high selectivity and productivity. [, ]

Q6: Can this compound be used to synthesize other valuable chemicals?

A: Yes, this compound is a precursor for N-methylthis compound, a valuable chemical used in various applications. [, , ]

Q7: How do structural modifications of this compound derivatives impact their antihypertensive activity?

A: Molecular docking studies suggest that N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing a this compound moiety exhibit promising antihypertensive activity. The length of the alkyl chain between the nitrogen atom of the this compound ring and the nitrogen atom of the 1,3-thiazole cycle significantly influences their binding affinity to the angiotensin-converting enzyme. []

Q8: How does the this compound ring contribute to the activity of benzimidazol-2-ylcyanoketone oxime ethers as antifungal agents?

A: The incorporation of a this compound moiety into benzimidazol-2-ylcyanoketone oxime ethers enhances their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Notably, derivatives containing 4-fluorobenzyl or 4-chlorobenzyl groups exhibit superior antifungal efficacy compared to carbendazim. []

Q9: What is the impact of incorporating acryloylthis compound into copolymers on their water interaction?

A: Poly(acryloylthis compound-r-butyl methacrylate) copolymers exhibit enhanced hydrophilicity with increasing acryloylthis compound content. This increased hydrophilicity correlates with the formation of "bound water" due to interactions between water molecules and the ether oxygen of the this compound group. []

Q10: Can this compound be used to develop pH-sensitive drug delivery systems?

A: Yes, the incorporation of this compound groups into biodegradable triblock copolymers like mPEG-poly(this compound propyl-asparagine)-poly(L-alanine) enables the creation of pH-sensitive nanoparticles for drug delivery. These nanoparticles demonstrate rapid drug release in weakly acidic environments, mimicking tumor microenvironments, while exhibiting slow release under physiological pH (7.4). []

Q11: Are there any environmental concerns regarding the use of this compound?

A: While this compound is used in various applications, it's essential to consider its potential environmental impact. Research has focused on assessing its biodegradability and exploring methods for its degradation. []

Q12: How can the environmental impact of this compound use be minimized?

A: Responsible practices such as recycling and proper waste management are crucial for minimizing the environmental footprint of this compound and its derivatives. []

Q13: How does the presence of this compound in drugs affect their metabolism?

A: this compound, as a structural element in drug molecules, can influence their metabolic stability and potentially avoid the formation of toxic metabolites. The incorporation of deuterium into this compound, creating this compound-d8, is a strategy explored to further improve metabolic stability. []

Q14: What is the evidence for the dissociative effects of 3-MeO-PCMo?

A: The arylcyclohexylthis compound 3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]this compound) demonstrates moderate affinity for the N-methyl-D-aspartate receptor (NMDAR), a target for dissociative anesthetics. This finding supports anecdotal reports of its dissociative effects in humans. []

Q15: Are there safety concerns regarding the formation of nitrosamines from this compound?

A: Research indicates that while nitrosothis compound can form under specific conditions, it's unlikely to be generated in significant amounts in the human colon. Fecal organisms seem to inhibit rather than catalyze the chemical formation of nitrosamines. []

Q16: What happens when this compound is applied to the skin and exposed to nitrogen dioxide?

A: Applying this compound to the skin followed by exposure to nitrogen dioxide can lead to the formation of N-nitrosothis compound. This reaction occurs directly between nitrogen dioxide and the amine. []

Q17: How can this compound be quantified?

A: Various analytical methods have been developed for this compound quantification. One approach utilizes its ability to form charge-transfer complexes with benzoquinone derivatives. The absorbance of these complexes, measured spectrophotometrically, correlates with the this compound concentration. []

Q18: What methods are used to determine this compound residues in food?

A: Dispersive micro solid phase extraction (DMSPE) coupled with ultra high performance liquid chromatography-high resolution mass spectrometry (UPLC/Q Orbitrap) is an effective technique for determining this compound residues in fruit juice beverages. []

Q19: What resources are available for this compound research?

A: Numerous databases such as Wanfang, CNKI, SCI, and PubMed contain a wealth of scientific literature pertaining to this compound and its derivatives. Researchers can leverage these resources to access relevant studies and advance their understanding. []

Q20: How has the perception and application of this compound evolved in research?

A: Initially recognized for its simple structure and solvent properties, this compound has gained significant attention in diverse research fields. Its incorporation into pharmaceuticals, polymers, and catalysts showcases its versatility and highlights its evolving role in material science and medicinal chemistry. [, ]

Q21: What are some interdisciplinary research areas involving this compound?

A: this compound's diverse applications have fostered interdisciplinary collaborations. Its use in drug design and polymer chemistry exemplifies the synergy between medicinal chemistry, materials science, and chemical engineering. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.